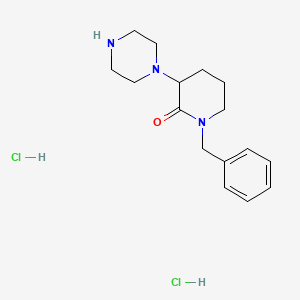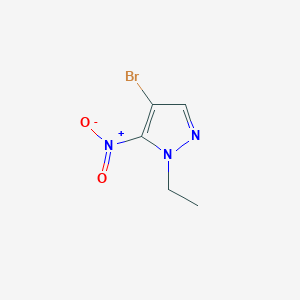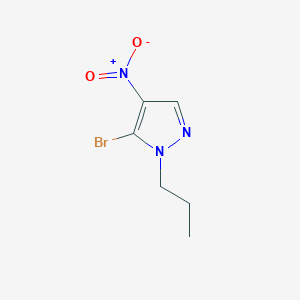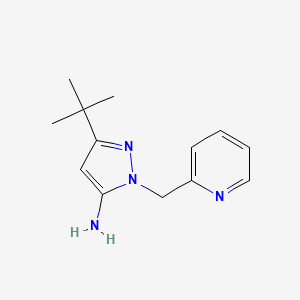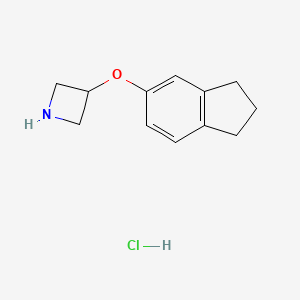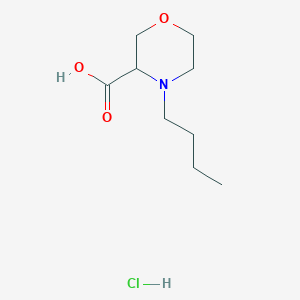
4-Butylmorpholine-3-carboxylic acid hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular formula of 4-Butylmorpholine-3-carboxylic acid hydrochloride is C9H18ClNO3 . Its molecular weight is 223.70 .Physical And Chemical Properties Analysis
4-Butylmorpholine-3-carboxylic acid hydrochloride is a white crystalline solid. The boiling point of this compound is not specified .Scientific Research Applications
Steric Effects and Steric Inhibition of Resonance
Research has shown that steric effects, particularly steric inhibition of resonance (SIR), significantly influence the acidity and reactivity of carboxylic acids. Studies on structurally related compounds, such as 2-tert-butylbenzoic acid, demonstrate how SIR and van der Waals tension can impact the energy and geometries of molecules, influencing their acidity and potential chemical applications (Böhm & Exner, 2001).
Postsynthetic Modification of Metal-Organic Frameworks (MOFs)
In the realm of materials science, postsynthetic modification of MOFs with various functional groups, including carboxylic acids, showcases the versatility of these frameworks. The introduction of functional groups into MOFs can lead to the development of multifunctional materials with applications in catalysis, gas storage, and separation processes (Garibay et al., 2009).
Synthesis of Aminobutanoic Acids
Research into the synthesis of β-substituted γ-aminobutyric acid derivatives, which share functional similarities with 4-Butylmorpholine-3-carboxylic acid hydrochloride, highlights their pharmacological significance. These derivatives, including phenibut and baclofen, are explored for their therapeutic potential, indicating a pathway for the development of new pharmacologically active compounds (Vasil'eva et al., 2016).
Activation of Carboxylic Acids
The activation of carboxylic acids via dialkyl pyrocarbonates for the synthesis of anhydrides and esters, including those of N-protected amino acids, demonstrates the chemical versatility and reactivity of carboxylic acid derivatives. This process is crucial for peptide synthesis and the creation of various organic compounds, highlighting the potential for synthesizing derivatives of 4-Butylmorpholine-3-carboxylic acid hydrochloride in a similar manner (Pozdnev, 2009).
Enzyme-Catalyzed Kinetic Resolution
The enzyme-catalyzed kinetic resolution of compounds related to 4-Butylmorpholine-3-carboxylic acid hydrochloride, for the selective synthesis of enantiomerically pure acids and their derivatives, showcases the potential for biocatalytic applications. This approach is significant for producing stereoselective compounds with potential pharmaceutical applications (Fish et al., 2009).
Safety And Hazards
properties
IUPAC Name |
4-butylmorpholine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3.ClH/c1-2-3-4-10-5-6-13-7-8(10)9(11)12;/h8H,2-7H2,1H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCMUTWPRHTVGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCOCC1C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butylmorpholine-3-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




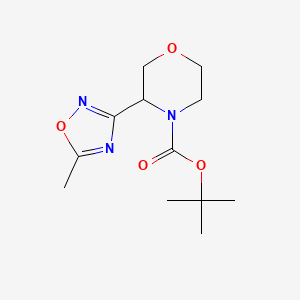
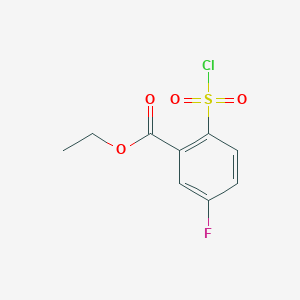
![ethyl 5-ethoxy-1-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B1378744.png)


![Benzyl({2-[2-(diethylamino)ethoxy]ethyl})amine](/img/structure/B1378753.png)

